molecular formula C17H20ClNO3 B14165927 Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate CAS No. 184018-44-8

Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate

Cat. No.: B14165927
CAS No.: 184018-44-8
M. Wt: 321.8 g/mol
InChI Key: QUKHHVFYWFGXQM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester, a chlorine atom, and a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the quinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid as solvent.

    Reduction: NaBH4, LiAlH4, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products:

Scientific Research Applications

Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 1H-indole-3-carboxylate

Comparison: Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate is unique due to the presence of the pentyl group, which can influence its lipophilicity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .

Properties

CAS No.

184018-44-8

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate

InChI

InChI=1S/C17H20ClNO3/c1-3-5-8-11-19-13-10-7-6-9-12(13)15(18)14(16(19)20)17(21)22-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3

InChI Key

QUKHHVFYWFGXQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)Cl

solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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